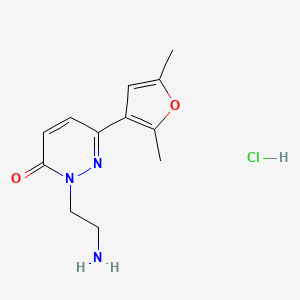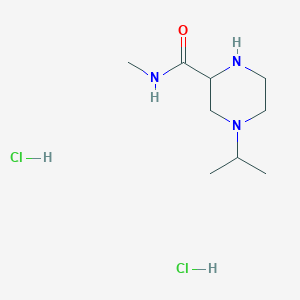
4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride
Overview
Description
This compound, also referred to as an IMPDH inhibitor or Tiazofurin, has gained attention due to its unique chemical structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride involves several steps. One common method includes the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs in the presence of a base such as DBU, leading to the formation of protected piperazines . Another approach involves the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, and intermolecular cycloaddition of alkynes bearing amino groups .
Industrial Production Methods: Industrial production of this compound often relies on scalable synthetic routes that ensure high yield and purity. The use of solid-phase synthesis and photocatalytic synthesis are some of the methods employed to achieve efficient production .
Chemical Reactions Analysis
Types of Reactions: 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of the piperazine moiety, which is known for its chemical reactivity .
Common Reagents and Conditions: Common reagents used in these reactions include sulfonium salts, bases like DBU, and oxidizing or reducing agents depending on the desired transformation . The reaction conditions are typically mild to moderate, ensuring the stability of the compound throughout the process.
Major Products Formed: The major products formed from these reactions include various substituted piperazines, which can be further functionalized to enhance their biological and chemical properties .
Scientific Research Applications
4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, it serves as an IMPDH inhibitor, playing a crucial role in the regulation of cellular metabolism and proliferation. Additionally, its unique properties make it valuable in industrial applications, particularly in the development of pharmaceuticals and bioactive molecules.
Mechanism of Action
The mechanism of action of 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride involves its role as an IMPDH inhibitor. This compound targets the enzyme inosine monophosphate dehydrogenase (IMPDH), which is essential for the synthesis of guanine nucleotides. By inhibiting IMPDH, the compound disrupts nucleotide synthesis, leading to reduced cellular proliferation and metabolic activity .
Comparison with Similar Compounds
Similar Compounds: Similar compounds include other piperazine derivatives such as trimetazidine, ranolazine, and aripiprazole . These compounds share structural similarities with 4-isopropyl-N-methylpiperazine-2-carboxamide dihydrochloride but differ in their specific functional groups and biological activities.
Uniqueness: What sets this compound apart is its specific inhibition of IMPDH, making it a valuable tool in research focused on cellular metabolism and proliferation. Its unique chemical structure also allows for diverse functionalization, enhancing its applicability in various scientific fields .
Properties
IUPAC Name |
N-methyl-4-propan-2-ylpiperazine-2-carboxamide;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19N3O.2ClH/c1-7(2)12-5-4-11-8(6-12)9(13)10-3;;/h7-8,11H,4-6H2,1-3H3,(H,10,13);2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SDGUGZQHAADGKN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1CCNC(C1)C(=O)NC.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


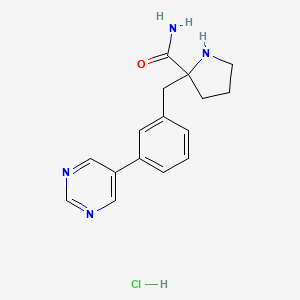
![4-{5-[2-(4-Chloro-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402461.png)
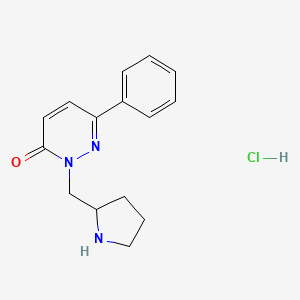
![3-(9-Hydroxy-5,6,7,8-tetrahydro-1,4,7,9a-tetraaza-cyclopenta[b]naphthalen-2-yl)-piperidine-1-carboxylic acid tert-butyl ester hydrochloride](/img/structure/B1402465.png)

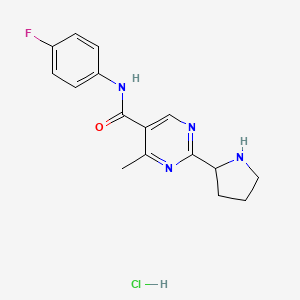

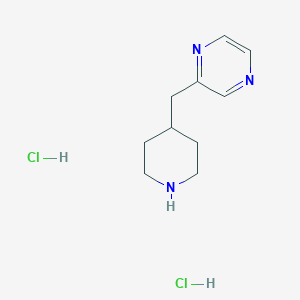
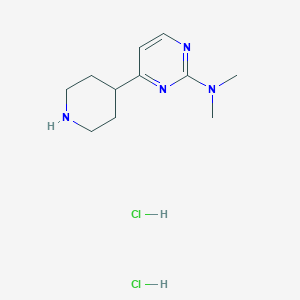
![3-[4-(2-Methoxy-ethyl)-4H-[1,2,4]triazol-3-yl]-piperidine dihydrochloride](/img/structure/B1402475.png)
![4-{5-[2-(4-Methoxy-phenoxy)-ethyl]-4-methyl-thiazol-2-yl}-azepan-4-ol hydrochloride](/img/structure/B1402478.png)
![Azetidine-3-carboxylic acid [2-(4-fluoro-phenyl)-ethyl]-amide trifluoroacetic acid salt](/img/structure/B1402479.png)
